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1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane Documentation Hub

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  • Product: 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane
  • CAS: 2378502-94-2

Core Science & Biosynthesis

Foundational

Escape from Flatland: Conformational Rigidity and Synthetic Utility of 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane

Executive Summary: The Bioisosteric Evolution In modern drug discovery, the over-reliance on planar, sp2-hybridized aromatic rings has led to molecules with sub-optimal physicochemical properties, often characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Evolution

In modern drug discovery, the over-reliance on planar, sp2-hybridized aromatic rings has led to molecules with sub-optimal physicochemical properties, often characterized by poor aqueous solubility and high attrition rates in clinical trials. As a Senior Application Scientist, I have observed firsthand the paradigm shift toward "escaping from flatland"—replacing flat phenyl rings with saturated, sp3-rich three-dimensional bioisosteres.

While bicyclo[1.1.1]pentane (BCP) has served as a standard para-phenyl bioisostere, the development of 2-oxabicyclo[2.1.1]hexanes (2-oxa-BCH) represents a massive leap forward for targeting ortho- and meta-substituted benzenes[1]. Specifically, 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane provides an ideal, conformationally rigid scaffold. The introduction of the oxygen bridge dramatically lowers lipophilicity and enhances metabolic stability, while the iodomethyl group serves as a highly versatile exit vector for late-stage functionalization[2].

G Flat ortho/meta-Phenyl Ring (Planar, High Lipophilicity) BCP Bicyclo[1.1.1]pentane (3D, High Lipophilicity) Flat->BCP Escape from Flatland Oxa 2-Oxabicyclo[2.1.1]hexane (3D, Lower Lipophilicity) Flat->Oxa Bioisosteric Replacement BCP->Oxa Oxygen Insertion (Dipole Moment Addition) Prop Enhanced Aqueous Solubility & Metabolic Stability Oxa->Prop Pharmacological Benefit

Logical progression of bioisosteric replacement towards 2-oxa-BCH derivatives.

Structural Anatomy & Conformational Rigidity

The defining feature of 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane is its absolute conformational rigidity. Unlike flexible aliphatic chains or unconstrained cycloalkanes that suffer massive entropic penalties upon target binding, the 2-oxa-BCH core is locked.

The causality behind its structural behavior lies in the extreme ring strain of the bridged bicyclic system. The C-C and C-O bonds are rigidly fixed, preventing any ring-flipping or pseudo-rotation. This rigidity ensures that the exit vectors at the C1 (iodomethyl) and C4 (phenyl) bridgehead positions maintain a strict, non-collinear spatial relationship. Crystallographic analyses of [1]. Furthermore, the electronegative oxygen atom introduces a permanent dipole moment, which fundamentally alters the hydration shell of the molecule, drastically improving its solubility profile compared to all-carbon analogues[2].

Physicochemical Profiling

To quantify the advantages of this rigid scaffold, we must look at the empirical data. The table below synthesizes the physicochemical shifts observed when transitioning from standard aromatic systems to the 2-oxa-BCH framework.

Scaffold TypeRepresentative ModelCalculated LogPAqueous Solubility (µM)Conformational Variance
Planar Arene ortho-Xylene~3.15~1500° (Planar, 2D)
All-Carbon 3D 1,3-Dimethyl-BCP~3.40~800° (Collinear, 3D)
Oxa-Bridged 3D 1,4-Dimethyl-2-oxa-BCH~1.85>500Rigid ortho/meta mimic

Data reflects generalized trends for scaffold replacements demonstrating the superior hydrophilicity of the oxa-bridged system.

Self-Validating Experimental Workflows: Scaffold Synthesis

The synthesis of 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane is best achieved via the [3]. As an Application Scientist, I prioritize protocols that are highly reproducible and self-validating.

G A Cyclobutane Alkenyl Alcohol B Iodonium Ion Intermediate A->B I2 / NaHCO3 Activation C Intramolecular Etherification B->C Hydroxyl Attack (Stereocontrolled) D 1-(Iodomethyl)-4-phenyl- 2-oxa-BCH C->D Deprotonation Rigid Scaffold

Mechanistic pathway of iodocyclization forming the rigid 2-oxa-BCH scaffold.

Protocol: Biphasic Iodocyclization

Objective: Construct the conformationally rigid 2-oxa-BCH scaffold from 1-phenyl-3-methylenecyclobutane-1-methanol.

Causality of Reagent Selection:

  • Molecular Iodine (I2): Chosen over NBS/NCS because the bulky iodonium intermediate provides superior stereocontrol during intramolecular capture. The resulting primary iodide is an exceptionally reactive handle for downstream cross-coupling.

  • NaHCO3 (Sodium Bicarbonate): A mild inorganic base. Stronger bases (e.g., KOH) would risk epoxide formation or unwanted elimination. NaHCO3 strictly acts as an acid scavenger for the generated HI.

  • Solvent System (Water/MeOtBu): The biphasic system is critical. MeOtBu solubilizes the organic substrate and iodine, while water dissolves the base and extracts the sodium iodide byproduct, driving the reaction forward via Le Chatelier's principle[3].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 1-phenyl-3-methylenecyclobutane-1-methanol (10.0 mmol, 1.0 equiv) in 25 mL of methyl tert-butyl ether (MeOtBu).

  • Base Addition: Add 25 mL of a saturated aqueous NaHCO3 solution to create a distinct biphasic mixture.

  • Electrophilic Activation: Slowly add I2 (12.0 mmol, 1.2 equiv) in small portions at room temperature (25°C) under vigorous stirring.

  • Maturation: Continue vigorous stirring at 25°C for 4-6 hours.

  • Workup: Quench any unreacted iodine with saturated aqueous Na2S2O3 (10 mL). Extract the aqueous layer with MeOtBu (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

The Self-Validating System: This protocol inherently proves its own success through two orthogonal validation points:

  • Visual Validation: The reaction is self-indicating. As the exocyclic alkene consumes the iodine, the deep purple color of the organic layer fades to a pale yellow, signaling reaction completion.

  • Spectroscopic Validation: By taking a crude aliquot for 1H NMR, the disappearance of the exocyclic alkene protons (~4.9 ppm) and the emergence of a highly distinctive AB quartet for the rigid bicyclic bridge protons mathematically proves the conformational lock of the scaffold. A sharp singlet for the newly formed -CH2I group (~3.4 ppm) confirms the successful installation of the exit vector.

Downstream Utility: The Iodomethyl Exit Vector

The strategic inclusion of the iodomethyl group at the C1 position is not accidental; it is a calculated design choice. Because the 2-oxa-BCH core is governed by Bredt's rule and extreme ring strain, E2 elimination pathways are completely suppressed. This makes the primary iodide an impeccable substrate for late-stage functionalization.

Researchers can subject 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane to Negishi cross-couplings (using zinc insertion into the C-I bond), radical additions via photoredox catalysis, or direct nucleophilic substitutions (SN2) with various amines and heterocycles. This allows medicinal chemists to rapidly build out a library of without degrading the carefully constructed 3D geometry of the core[2].

Conclusion

The transition from flat aromatic rings to saturated 3D bioisosteres is a mandatory evolution in modern drug design. 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane stands out as a masterclass in structural engineering. By leveraging the rigid 2-oxa-BCH core, chemists can mimic the geometry of ortho- and meta-benzenes while drastically improving solubility and metabolic stability. Supported by robust, self-validating synthetic protocols, this scaffold empowers researchers to confidently explore new, sp3-rich chemical space.

References

  • Levterov, V. V., et al. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 6135. URL:[Link]

  • Denisenko, A., et al. (2021). "2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes." Chemistry - A European Journal, 27(1), 1-7. URL:[Link]

  • Qin, Y., et al. (2022). "Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer." Journal of the American Chemical Society, 144(45), 20550–20558. URL:[Link]

Sources

Exploratory

Advantages of oxabicyclo[2.1.1]hexane over bicyclo[1.1.1]pentane in medicinal chemistry

An In-depth Technical Guide for Medicinal Chemists A Senior Application Scientist's Perspective on Advancing Beyond Bicyclo[1.1.1]pentane Executive Summary The relentless pursuit of novel chemical matter with improved de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal Chemists

A Senior Application Scientist's Perspective on Advancing Beyond Bicyclo[1.1.1]pentane

Executive Summary

The relentless pursuit of novel chemical matter with improved developability profiles has led medicinal chemists to "escape from flatland" by incorporating three-dimensional, saturated scaffolds into drug candidates.[1] For years, bicyclo[1.1.1]pentane (BCP) has been a stalwart in this arena, serving as a proven bioisostere for para-substituted phenyl rings and internal alkynes.[2][3] However, the evolution of drug design demands scaffolds that offer more than just geometric mimicry. This guide details the emergence of 2-oxabicyclo[2.1.1]hexane (O-BCH) as a next-generation bioisostere that not only replicates the spatial arrangement of ortho- and meta-substituted phenyl rings but also confers significant advantages in physicochemical properties over its all-carbon BCP counterpart. Through a detailed analysis of its structural attributes, property modulation capabilities, and synthetic accessibility, we will demonstrate why O-BCH represents a pivotal tool for overcoming common drug development hurdles like poor solubility and metabolic instability.

The Quest for Three-Dimensionality: From BCP to O-BCH

The "escape from flatland" philosophy advocates for moving away from flat, aromatic, sp²-heavy molecules, which often suffer from poor solubility, high metabolic turnover, and promiscuous binding.[1] Saturated, rigid scaffolds like BCP introduce 3D character, which can enhance target engagement, improve metabolic stability, and open new intellectual property avenues.[4] BCP's success as a para-substituted phenyl ring mimetic is well-documented, offering a rigid structure that maintains the exit vectors of the original moiety.[5]

However, the challenge of mimicking ortho- and meta-substituted rings, which are prevalent in bioactive compounds, has been less straightforward.[6] Furthermore, while BCP improves upon some properties of the phenyl ring, it does not inherently address the fundamental challenge of aqueous solubility. This is where O-BCH distinguishes itself. By strategically incorporating an oxygen atom into the bicyclic framework, O-BCH was designed as an analogue of BCP with intrinsically improved physicochemical properties, particularly water solubility.[7]

Structural and Physicochemical Properties: A Head-to-Head Comparison

The primary advantages of O-BCH stem from the introduction of a heteroatom into the strained bicyclic system. This seemingly minor change has profound effects on the molecule's geometry, electronics, and, consequently, its behavior in biological systems.

Geometric Analysis: Superior Mimicry of Aromatic Systems

A critical function of a bioisostere is to accurately replicate the spatial orientation of the functional groups of the moiety it replaces. While BCP is an excellent para-mimetic, O-BCH has been shown to be a superior geometric mimic of the ortho-substituted phenyl ring. Crystallographic analysis reveals that the key angles (φ1 and φ2) defining the exit vectors in O-BCH are closer to those in an ortho-phenyl ring than the corresponding angles in both BCP and the related bicyclo[2.1.1]hexane.[8] This closer structural fidelity can be crucial for maintaining or enhancing binding affinity to the biological target.

cluster_0 Bioisostere Geometry Comparison Phenyl ortho-Substituted Phenyl (Planar Reference) BCP Bicyclo[1.1.1]pentane (BCP) (para-Mimetic) Phenyl->BCP Divergent Vectors for ortho-Substitution OBCH Oxabicyclo[2.1.1]hexane (O-BCH) (Superior ortho-Mimetic) Phenyl->OBCH Closer Vector Alignment (φ1, φ2) BCP->OBCH Oxygen atom improves geometric fidelity

Caption: Geometric relationship of O-BCH and BCP to a substituted phenyl ring.

Physicochemical Property Modulation: The O-BCH Advantage

The introduction of the oxygen atom imparts a greater degree of polarity to the O-BCH scaffold. This directly translates into significant and highly desirable improvements in key physicochemical properties relevant to drug development.

  • Dramatically Improved Aqueous Solubility: The oxygen atom acts as a hydrogen bond acceptor, fundamentally increasing the molecule's affinity for water. In multiple case studies involving the replacement of a phenyl ring in commercial agrochemicals, the O-BCH analogue consistently demonstrated a dramatic increase in aqueous solubility—in some cases, more than tenfold—compared to both the parent compound and its BCP analogue.[6][8]

  • Reduced Lipophilicity: High lipophilicity (logP/logD) is a common liability in drug candidates, often leading to poor absorption, low bioavailability, and off-target toxicity. The replacement of a phenyl ring with an O-BCH core has been shown to reduce lipophilicity by 0.5–1.4 log units.[8] This reduction can be critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Enhanced Metabolic Stability: While the effect can be compound-dependent, the O-BCH scaffold often enhances metabolic stability. The incorporation of the oxygen atom can block a potential site of metabolism (e.g., aromatic hydroxylation). In a direct comparison using the fungicide fluxapyroxad, the O-BCH analogue showed greater metabolic stability in human liver microsomes than both the parent compound and the bicyclo[2.1.1]hexane analogue.[8]

Data Summary: O-BCH vs. Parent Arenes

The following table summarizes the comparative data from a study on the fungicides Fluxapyroxad and Boscalid, clearly illustrating the advantages conferred by the O-BCH scaffold.

CompoundScaffold TypeAqueous Solubility (µM)clogP / logDMetabolic Stability (CLint, mg min⁻¹ µl⁻¹)
Fluxapyroxad ortho-Phenyl253.028
Fluxapyroxad AnalogueBicyclo[2.1.1]hexane342.235
Fluxapyroxad Analogue Oxabicyclo[2.1.1]hexane 155 (6.2x increase) [8]1.6 23 (Improved) [8]
Boscalid ortho-Phenyl113.0-
Boscalid AnalogueBicyclo[2.1.1]hexane172.5-
Boscalid Analogue Oxabicyclo[2.1.1]hexane 152 (>10x increase) [8]2.0 -

Data sourced from Mykhailiuk, P. K. et al. (2023).[8]

Synthetic Accessibility: Practical Routes to a Superior Scaffold

A novel scaffold is only as valuable as it is accessible. Fortunately, recent years have seen the development of practical and scalable synthetic routes to functionalized O-BCH cores, making them readily available for medicinal chemistry campaigns.[2][9] Methods such as intramolecular iodocyclization and visible-light-mediated [2+2] photocycloadditions have proven effective.[1][9]

Representative Protocol: Blue-Light-Mediated [2+2] Photocycloaddition

This method provides rapid access to highly substituted O-BCHs from simple starting materials in just three steps.[1]

cluster_workflow O-BCH Synthesis Workflow A Step 1: Ester Formation (Cinnamyl Alcohol + Carboxylic Acid) B Step 2: Tebbe Olefination (Ester to Enol Ether) A->B EDCI, DMAP C Step 3: [2+2] Photocycloaddition (Blue Light, Ir Catalyst) B->C Tebbe Reagent D Final Product: Disubstituted O-BCH C->D hv (456 nm)

Caption: A three-step workflow for the synthesis of O-BCH derivatives.

Step-by-Step Methodology:

  • Ester Preparation:

    • To a solution of the desired carboxylic acid (1.0 equiv) in dichloromethane (DCM, 0.1 M), add the corresponding allylic alcohol (1.0 equiv), EDCI (1.2 equiv), and DMAP (0.1 equiv).

    • Stir the reaction mixture at ambient temperature for 16 hours.

    • Upon completion, concentrate the mixture and purify by flash chromatography to yield the ester intermediate.

  • Tebbe Olefination:

    • Dissolve the ester (1.0 equiv) in a 1:3 mixture of THF:toluene (0.1 M) and cool to -45 °C under a nitrogen atmosphere.

    • Add pyridine (0.15 equiv) followed by the dropwise addition of Tebbe reagent (1.5 equiv, 0.5 M in heptane).

    • Allow the reaction to stir at -45 °C for 30 minutes, then warm to ambient temperature and stir for 16 hours.

    • Quench the reaction carefully, filter, and purify by flash chromatography to obtain the enol ether precursor.

  • [2+2] Photocycloaddition:

    • In a nitrogen-purged vial, dissolve the enol ether (1.0 equiv) and the iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 0.005 equiv) in acetonitrile (ACN, 0.05 M).

    • Irradiate the mixture with a 456 nm blue LED lamp for 1 hour with stirring.

    • Monitor for completion by TLC or LC-MS.

    • Concentrate the reaction mixture and purify via flash chromatography to isolate the final 2-oxabicyclo[2.1.1]hexane product.[1]

Conclusion: An Essential Tool for Modern Drug Design

The 2-oxabicyclo[2.1.1]hexane scaffold represents a significant advancement over its BCP predecessor for specific applications in medicinal chemistry. Its ability to act as a superior geometric mimic for ortho- and meta-substituted phenyl rings, combined with its profound and positive impact on aqueous solubility and lipophilicity, makes it an invaluable tool.[8][9] By simultaneously imparting 3D character and improving ADME properties, O-BCH enables chemists to address multiple drug design challenges with a single structural modification. As synthetic routes become even more robust and diverse, the incorporation of the O-BCH motif is poised to become a mainstream strategy for developing the next generation of safer and more effective medicines.

References

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Available at: [Link]

  • Liang, Y., et al. (2022). Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. Journal of the American Chemical Society. Available at: [Link]

  • Tang, S., et al. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science. Available at: [Link]

  • Levterov, V. V., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition. Available at: [Link]

  • Warren, J., et al. (2024). Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. Organic Letters. Available at: [Link]

  • Levterov, V. V., et al. (2024). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. ResearchGate. Available at: [Link]

  • Tang, S., et al. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Semantic Scholar. Available at: [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho -substituted phenyl ring. Nature Portfolio. Available at: [Link]

  • Zhang, X., et al. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group, Princeton University. Available at: [Link]

  • Mykhailiuk, P. K. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. National Center for Biotechnology Information. Available at: [Link]

  • Warren, J., et al. (2024). Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. PubMed. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new generation of saturated benzene mimetics: 2‐oxabicyclo[2.1.1]hexanes. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]

  • Huang, Y., & Zhang, Y. (2022). Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. Journal of China Pharmaceutical University. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Functionalization Strategies for the Iodomethyl Group in Oxabicyclo Scaffolds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary In contemporary medicinal chemistry, escaping "flatland" by incr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

In contemporary medicinal chemistry, escaping "flatland" by increasing the fraction of sp3-hybridized carbons (


) is a proven strategy to improve the clinical success rates of drug candidates. Oxabicyclo scaffolds—particularly 2-oxabicyclo[2.1.1]hexanes (oxa-BCHs) and 2-oxabicyclo[2.2.2]octanes—have emerged as highly sought-after 3D bioisosteres for ortho- and meta-substituted benzenes[1][2].

To fully leverage these rigid, oxygenated frameworks, chemists require versatile synthetic handles. The iodomethyl group (


)  serves as an ideal linchpin[3][4]. Positioned as an exit vector on the bicyclic core, it enables divergent late-stage functionalization without compromising the strain or integrity of the oxabicyclo system. This guide details the mechanistic rationale, physicochemical benefits, and self-validating protocols for the functionalization of iodomethyl-oxabicyclo scaffolds.

Mechanistic Rationale: The Iodomethyl Advantage

The strategic utility of the iodomethyl group on an oxabicyclo scaffold stems from its dual reactivity profile:

  • Electrophilic Hub for

    
     Displacements:  The polarizability of the iodine atom makes it an exceptional leaving group. Because the primary carbon of the iodomethyl group is spatially projected away from the steric bulk of the bicyclic core, it undergoes rapid nucleophilic substitution with amines, alkoxides, and thiolates[3][4].
    
  • Radical Precursor for C-C Coupling: The relatively weak

    
     bond (bond dissociation energy 
    
    
    
    kJ/mol) is highly susceptible to homolytic cleavage. Under visible-light photoredox conditions or transition-metal catalysis, the iodomethyl group cleanly generates a primary carbon-centered radical, enabling Giese additions, borylalkylation, and cross-coupling reactions[5][6].

Quantitative Data: Physicochemical Impact

Replacing a classical planar arene with a functionalized oxabicyclo scaffold profoundly alters the pharmacokinetic profile of a molecule. Table 1 summarizes the representative shifts in physicochemical properties when utilizing these 3D bioisosteres.

Table 1: Comparative Physicochemical Profiling of Arenes vs. Functionalized Oxa-BCH Scaffolds

ParameterClassical ortho-Substituted AreneFunctionalized 2-Oxa-BCH AnalogMechanistic Rationale
Lipophilicity (LogP) High (

)
Reduced (

)
Increased

and the incorporation of the bridging oxygen atom significantly reduce overall lipophilicity[2].
Aqueous Solubility Poor (

µg/mL)
Enhanced (

µg/mL)
Disruption of planar

-stacking networks and the introduction of a potent hydrogen bond acceptor (ether oxygen) enhance solvation[1][2].
Metabolic Stability (

)
Moderate to High ClearanceSignificantly ImprovedThe absence of aromatic

bonds prevents rapid Cytochrome P450-mediated epoxidation and aromatic hydroxylation[1].

Divergent Functionalization Pathways

The following diagram illustrates the logical workflow for derivatizing the iodomethyl-oxabicyclo scaffold based on the desired exit vector.

G scaffold Iodomethyl-Oxabicyclo Scaffold sn2 Nucleophilic Substitution (SN2 Pathway) scaffold->sn2 Amines/Alkoxides Polar Aprotic Solvent radical Photoredox Catalysis (Homolytic C-I Cleavage) scaffold->radical Visible Light Photocatalyst metal Transition Metal Catalysis (e.g., Cu-Catalyzed) scaffold->metal Cu Catalyst B2pin2 amines Amine / Ether Derivatives (Heteroatom Exit Vectors) sn2->amines cc_bond C-C Bond Formation (Giese Addition) radical->cc_bond boronates Borylalkylation Products (Cross-Coupling Handles) metal->boronates

Divergent functionalization pathways of iodomethyl-oxabicyclo scaffolds via diverse catalysis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can definitively confirm the mechanistic success of the reaction during the workflow.

Protocol A: Nucleophilic Amination ( Displacement)

This protocol introduces a nitrogen-based exit vector, a common requirement for tuning the


 of target compounds[1][4].

Materials:

  • 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane (1.0 equiv)[7]

  • Secondary amine (e.g., morpholine or piperidine) (1.5 equiv)

  • 
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the iodomethyl-oxabicyclo scaffold in anhydrous MeCN. Causality: MeCN provides a highly polar, aprotic environment that stabilizes the polar transition state of the

    
     reaction, accelerating the displacement without acting as a competing nucleophile.
    
  • Base Addition: Add DIPEA to the solution. Causality: DIPEA acts as a non-nucleophilic acid scavenger. As the reaction proceeds, hydroiodic acid (HI) is generated. Neutralizing HI is critical to prevent the acid-catalyzed cleavage of the oxabicyclo ether linkage.

  • Amine Addition & Heating: Add the secondary amine dropwise. Seal the vial and heat to 60 °C for 12 hours.

  • Self-Validation Step (In-Process Control): At 12 hours, sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS.

    • Validation Criteria: The reaction is successful if the Total Ion Chromatogram (TIC) shows the complete disappearance of the starting material and the appearance of a new peak with a mass shift corresponding to

      
      .
      
  • Workup: Concentrate the mixture under reduced pressure, partition between EtOAc and saturated aqueous

    
    , extract the organic layer, dry over 
    
    
    
    , and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Visible-Light-Mediated Radical Alkylation (Giese Addition)

This protocol extends the carbon framework by generating a primary radical from the iodomethyl group, which is then trapped by an electron-deficient alkene[6].

Materials:

  • 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane (1.0 equiv)

  • Electron-deficient alkene (e.g., methyl acrylate) (2.0 equiv)

  • Photocatalyst:

    
     (1 mol %)
    
  • Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine the scaffold, alkene, and photocatalyst in a Schlenk tube. Add 1,4-dioxane. Subject the mixture to three freeze-pump-thaw cycles. Causality: Dissolved oxygen is a potent triplet state quencher for the Ir-photocatalyst and rapidly intercepts carbon-centered radicals to form peroxides. Strict anaerobic conditions are mandatory.

  • Reagent Addition: Under a nitrogen atmosphere, add TTMSS via syringe. Causality: TTMSS acts as a hydrogen atom transfer (HAT) agent to terminate the radical chain process, yielding the final alkylated product.

  • Irradiation: Irradiate the mixture using a 456 nm blue LED lamp at room temperature for 16 hours. Causality: The Ir-catalyst absorbs blue light, reaching a long-lived, strongly reducing excited state capable of facilitating the single-electron reduction required to cleave the weak

    
     bond.
    
  • Self-Validation Step (Mechanistic Control): Run a parallel micro-scale reaction identical to the main batch, but add 1.0 equiv of TEMPO (a stable radical scavenger).

    • Validation Criteria: Analyze the control reaction via LC-MS. If the radical mechanism is operating correctly, the Giese addition product will be entirely suppressed, and a TEMPO-scaffold adduct will be observed. This definitively validates the homolytic cleavage pathway.

  • Workup: Dilute the main reaction mixture with water, extract with diethyl ether, dry over

    
    , and purify via silica gel chromatography (Hexanes/EtOAc).
    

References

  • smolecule.com - Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate.
  • Thieme Connect - Modular Access to 1,3-Diboronates via Cu-Catalyzed Borylalkylation of Activated Alkenes.
  • Google Patents - WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators.
  • Journal of the American Chemical Society (ACS) - Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer.
  • Organic Letters (ACS) - Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping.
  • ResearchGate - Iodocyclization approach towards 2-oxabicyclo[2.1.1]hexanes.
  • smolecule.com - 5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane.

Sources

Application

Application Note: Utilizing 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane in Fragment-Based Drug Design (FBDD)

Executive Summary The drive to "Escape from Flatland" [1] by increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates has revolutionized modern medicinal chemistry. While bicyclo[1.1.1]pentane (BCP) ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to "Escape from Flatland" [1] by increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates has revolutionized modern medicinal chemistry. While bicyclo[1.1.1]pentane (BCP) has become the gold standard for mimicking para-substituted benzenes, saturated bioisosteres for ortho- and meta-substituted benzenes have remained elusive. Enter the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold.

This application note details the mechanistic rationale and experimental protocols for utilizing 1-(iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane as a highly versatile, 3D-rich building block in Fragment-Based Drug Design (FBDD). The iodomethyl moiety serves as an ideal "exit vector" for rapid fragment elaboration, enabling the synthesis of novel chemical spaces with superior pharmacokinetic properties compared to classical planar aromatics.

Mechanistic Rationale & Structural Biology

The 2-oxa-BCH Advantage

The 2-oxa-BCH core is specifically designed to mimic the exit vectors of ortho- and meta-disubstituted benzenes [2]. The incorporation of the oxygen atom into the bridged bicyclic system provides a dual advantage:

  • Geometric Fidelity : The spatial arrangement of the C1 and C4 substituents closely mirrors the 1,2- and 1,3-substitution patterns of planar benzenes, allowing for seamless scaffold hopping without disrupting target protein binding interactions.

  • Physicochemical Optimization : Unlike the highly lipophilic all-carbon BCPs, the heteroatom in 2-oxa-BCH introduces a polar dipole. This drastically reduces lipophilicity (LogD), improves aqueous solubility, and lowers plasma protein binding [3], mitigating common attrition risks in late-stage drug development.

The Iodomethyl Exit Vector

In FBDD, a fragment must possess a reactive handle for rapid elaboration (fragment growing or linking). The primary iodomethyl group in 1-(iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane is highly polarizable and sterically accessible. It acts as an excellent electrophile for S_N2 displacements (e.g., amination, etherification) or transition-metal-catalyzed sp³ cross-couplings, allowing chemists to rapidly generate a library of diversified lead compounds.

FBDD_Workflow A Fragment Library Screening B Hit Identification: 2-oxa-BCH Core A->B C Exit Vector Elaboration (Iodomethyl Handle) B->C D Lead Optimization (Improved PK/PD) C->D

Fig 1. FBDD workflow utilizing the 2-oxa-BCH core for rapid exit vector elaboration.

Quantitative Data: Physicochemical Profiling

The following table summarizes the comparative advantages of the 2-oxa-BCH scaffold against traditional planar benzenes and first-generation BCP bioisosteres.

Physicochemical PropertyPlanar Benzene (ortho/meta)Bicyclo[1.1.1]pentane (BCP)2-Oxabicyclo[2.1.1]hexane (2-oxa-BCH)
3D Character (Fsp³) Low (0.0)High (1.0)High (1.0)
Aqueous Solubility PoorModerateExcellent
Lipophilicity (LogD) HighModerateLow
Metabolic Stability Susceptible to CYP oxidationHighHigh
Substitution Geometry Planar (2D)Linear (para-mimic)Angled (ortho/meta-mimic)

Experimental Protocol: Synthesis and Elaboration

The synthesis of 1-(iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane relies on a highly chemoselective iodocyclization of a methylenecyclobutanemethanol precursor [2]. This method is scalable, robust, and utilizes bench-stable reagents.

Mechanism A Methylenecyclobutanemethanol Precursor B Iodocyclization (I2, NaHCO3, aq. MTBE) A->B Electrophilic Iodine C 1-(Iodomethyl)-4-phenyl- 2-oxabicyclo[2.1.1]hexane B->C Etherification D S_N2 Substitution / Cross-Coupling (Amines, Azides, Boronic Acids) C->D Exit Vector Activation E Diversified Bioisosteric Lead Compound D->E Fragment Growth

Fig 2. Iodocyclization mechanism and subsequent fragment elaboration of the 2-oxa-BCH scaffold.

Phase 1: Iodocyclization to the 2-oxa-BCH Core

This protocol is designed to be self-validating; the consumption of iodine acts as an internal visual indicator of reaction progress.

  • Substrate Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted methylenecyclobutanemethanol precursor (10.0 mmol, 1.0 equiv) in methyl tert-butyl ether (MTBE, 25 mL).

  • Buffer Addition : Add saturated aqueous sodium bicarbonate (NaHCO₃, 25 mL) to create a biphasic mixture.

    • Causality: The biphasic system is critical. It moderates the reactivity of molecular iodine and ensures that the generated hydroiodic acid (HI) is rapidly neutralized in the aqueous layer. Failure to neutralize HI will lead to the acidic cleavage of the newly formed, highly strained oxetane-like ether linkage.

  • Electrophilic Activation : Add molecular iodine (I₂, 15.0 mmol, 1.5 equiv) in three portions over 15 minutes at room temperature.

    • Causality: Gradual addition controls the exothermic electrophilic addition to the exocyclic double bond, preventing polymerization side-reactions.

  • Monitoring (Self-Validation) : Stir the biphasic mixture vigorously at room temperature. The organic layer will initially appear deep purple. As the iodocyclization proceeds, the color will transition to a pale yellow/orange. Complete disappearance of the deep purple color (typically 2–4 hours) indicates full conversion.

  • Quenching & Workup : Quench any residual unreacted iodine by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃, 15 mL) until the organic layer is completely colorless. Separate the layers, extract the aqueous phase with ethyl acetate (2 × 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target 1-(iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane.

Phase 2: Fragment Elaboration (Exit Vector Functionalization)

The isolated iodide can be immediately used for fragment growing.

  • Nucleophilic Amination (S_N2) : To a solution of the 2-oxa-BCH iodide (1.0 equiv) in anhydrous DMF (0.2 M), add a primary or secondary amine (2.5 equiv) and K₂CO₃ (2.0 equiv). Heat the mixture to 60 °C for 12 hours. The primary nature of the iodomethyl group ensures rapid displacement with minimal E2 elimination byproducts.

  • Alkyl-Alkyl Cross-Coupling : For C-C bond formation, the iodomethyl vector is highly amenable to nickel- or palladium-catalyzed sp³-sp² or sp³-sp³ cross-couplings (e.g., Suzuki-Miyaura using alkylboronic acids), enabling the installation of complex pharmacophores while retaining the rigid 3D geometry of the core.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. URL:[Link]

  • Levterov, V. V., et al. (2024). "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition. URL:[Link]

  • Lorthioir, O., et al. (2024). "Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping." Organic Letters. URL:[Link]

Method

Application Notes & Protocols: Strategic Derivatization of Phenyl-Oxabicyclo[2.1.1]hexane Scaffolds for Modern Drug Discovery

Introduction: Embracing the Third Dimension in Medicinal Chemistry The "escape from flatland" initiative in medicinal chemistry has underscored the critical need for novel, three-dimensional scaffolds that can overcome t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

The "escape from flatland" initiative in medicinal chemistry has underscored the critical need for novel, three-dimensional scaffolds that can overcome the limitations of traditional planar aromatic rings.[1][2] Phenyl-oxabicyclo[2.1.1]hexanes (2-oxa-BCHs) have emerged as a premier class of saturated bioisosteres, particularly for ortho- and meta-substituted phenyl rings.[3][4] Their rigid, bicyclic structure offers a well-defined spatial arrangement of substituents while introducing significant improvements in physicochemical properties.[3] Compared to their aromatic counterparts, 2-oxa-BCH analogues frequently exhibit enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity—attributes highly sought after in the optimization of drug candidates.[1][3][5]

The incorporation of a heteroatom within the bicyclic framework can also enhance drug potency by enabling new non-covalent interactions with target proteins.[6] This guide provides an in-depth exploration of robust and versatile protocols for the synthesis and subsequent derivatization of 2-oxa-BCH building blocks, empowering researchers to leverage this valuable scaffold in their drug development programs.

Foundational Synthesis of the 2-Oxabicyclo[2.1.1]hexane Core

Access to diversely functionalized 2-oxa-BCH scaffolds begins with the efficient construction of the core bicyclic system. Modern synthetic chemistry offers several powerful, often complementary, strategies. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

Visible-Light-Mediated Photocatalysis

Visible-light photocatalysis has revolutionized the synthesis of complex molecular architectures under mild conditions.

  • Strategy A: [2π + 2σ] Cycloaddition of Bicyclo[1.1.0]butanes (BCBs) and Carbonyls: This approach provides a direct route to polysubstituted 2-oxa-BCHs. The reaction is proposed to proceed via a formal [2π + 2σ] photocycloaddition, followed by a C–H abstraction and aryl group migration sequence.[1] This method is particularly valuable for installing functionality at the C1, C2, and C3 positions, which is challenging to achieve via other routes.[1] A key advantage is the ability to use readily accessible benzoylformate esters and aldehydes as coupling partners.[1][7] Cobalt-enhancement has been shown to facilitate the reaction with aldehydes by promoting the formation of a key radical cation intermediate.[7][8]

  • Strategy B: Intramolecular [2+2] Photocycloaddition: An alternative photochemical strategy involves the intramolecular [2+2] cycloaddition of an oxygen-tethered diene.[9] This practical route can furnish highly substituted 2-oxa-BCHs from simple starting materials in just a few steps and has been demonstrated on a gram scale.[9][10]

Merged Nucleophilic Phosphine and Energy Transfer Catalysis

For maximum atom economy and diversity, a cascade reaction combining nucleophilic phosphine catalysis and energy transfer catalysis offers a powerful solution. This method rapidly assembles structurally diverse 2-oxa-BCH scaffolds from a wide breadth of commercially available allyl alcohols.[6][11] This approach allows for systematic substitution at every position of the scaffold, including the incorporation of medicinally relevant heterocycles like pyridine and indole.[6][11]

Iodocyclization

A general and practical approach for creating 2-oxa-BCHs with two or three "exit vectors" for subsequent functionalization is through an iodocyclization reaction.[4][12] The resulting iodo-substituted intermediates are versatile handles for a wide range of cross-coupling and derivatization reactions.

Workflow for Synthesis and Derivatization

The following diagram illustrates the overall strategic workflow, from the selection of a core synthesis method to the final derivatization pathways.

G cluster_synthesis Core 2-oxa-BCH Synthesis cluster_derivatization Derivatization Protocols Photocatalysis\n(BCBs + Carbonyls) Photocatalysis (BCBs + Carbonyls) Ester-Substituted\n2-oxa-BCH Ester-Substituted 2-oxa-BCH Photocatalysis\n(BCBs + Carbonyls)->Ester-Substituted\n2-oxa-BCH Intramolecular\n[2+2] Cycloaddition Intramolecular [2+2] Cycloaddition Intramolecular\n[2+2] Cycloaddition->Ester-Substituted\n2-oxa-BCH Phosphine/Photo\nCascade Phosphine/Photo Cascade Multi-Substituted\n2-oxa-BCH Multi-Substituted 2-oxa-BCH Phosphine/Photo\nCascade->Multi-Substituted\n2-oxa-BCH Iodocyclization Iodocyclization Iodo-Substituted\n2-oxa-BCH Iodo-Substituted 2-oxa-BCH Iodocyclization->Iodo-Substituted\n2-oxa-BCH C-H Functionalization C-H Functionalization Final Building Blocks Final Building Blocks C-H Functionalization->Final Building Blocks Late-stage diversification Ester Handle\nManipulation Ester Handle Manipulation Ester Handle\nManipulation->Final Building Blocks Conversion to acids, amides, etc. Cross-Coupling\n(from Iodo-BCH) Cross-Coupling (from Iodo-BCH) Cross-Coupling\n(from Iodo-BCH)->Final Building Blocks C-C, C-N bond formation Starting Materials\n(BCBs, Dienes, Allyl Alcohols) Starting Materials (BCBs, Dienes, Allyl Alcohols) Starting Materials\n(BCBs, Dienes, Allyl Alcohols)->Photocatalysis\n(BCBs + Carbonyls) Starting Materials\n(BCBs, Dienes, Allyl Alcohols)->Phosphine/Photo\nCascade Starting Materials\n(BCBs, Dienes, Allyl Alcohols)->Iodocyclization Intramolecular\n[2+2] Cycloaddition) Intramolecular [2+2] Cycloaddition) Starting Materials\n(BCBs, Dienes, Allyl Alcohols)->Intramolecular\n[2+2] Cycloaddition) Ester-Substituted\n2-oxa-BCH->C-H Functionalization Ester-Substituted\n2-oxa-BCH->Ester Handle\nManipulation Multi-Substituted\n2-oxa-BCH->Final Building Blocks Iodo-Substituted\n2-oxa-BCH->Cross-Coupling\n(from Iodo-BCH)

Caption: General workflow for 2-oxa-BCH synthesis and derivatization.

Key Derivatization Protocols

Once the 2-oxa-BCH core is synthesized, derivatization strategies are employed to install the desired functionality for structure-activity relationship (SAR) studies.

Protocol 1: Dirhodium-Catalyzed C–H Functionalization

Late-stage C–H functionalization is a powerful tool for rapidly creating analogues without re-synthesizing the core scaffold. The strained nature of the 2-oxa-BCH system makes its C-H bonds stronger than in unstrained systems, presenting a significant challenge.[2] However, catalyst-controlled C–H insertion using dirhodium-stabilized donor/acceptor carbenes provides an elegant solution.[2]

Causality: The choice of a sterically demanding, D4-symmetric dirhodium catalyst, such as Rh₂(S-megaBNP)₄, is critical.[2] This catalyst forms a well-defined, bowl-shaped cleft that forces the substrate to approach in a specific orientation, leading to exceptionally high diastereoselectivity and enantioselectivity, akin to an enzymatic process.[2]

G sub sub Substrate 1-Substituted 2-oxa-BCH (10) Catalyst Rh₂(S-megaBNP)₄ (Chiral Catalyst) Substrate->Catalyst Carbene Donor/Acceptor Carbene Source Carbene->Catalyst Product C-H Functionalized Product (11) (High d.r. and e.e.) Catalyst->Product C-H Insertion

Caption: Rhodium-catalyzed C-H functionalization of the 2-oxa-BCH core.

Experimental Protocol:

  • To a flame-dried vial, add the 1-substituted 2-oxabicyclo[2.1.1]hexane substrate (1.0 equiv).

  • Add the dirhodium catalyst, Rh₂(S-megaBNP)₄ (0.5–2 mol%).

  • Add the donor/acceptor carbene precursor (e.g., a diazo compound, 1.2 equiv).

  • Dissolve the mixture in an appropriate anhydrous solvent (e.g., dichloromethane or chlorobenzene) under an inert atmosphere (N₂ or Ar).

  • Stir the reaction at the specified temperature (e.g., 25–40 °C) for 12–24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography on silica gel.

Data Summary: Scope of Rh-Catalyzed C-H Functionalization Adapted from Hu, Y., et al., J. Am. Chem. Soc. (2026).

Entry (Substrate)R GroupYield (%)d.r.e.e. (%)
11b -I75>20:192
11c -Br78>20:191
11d -CO₂Me7210:185
11e -CH₂OTr65>20:188
11f -NPhth7115:190

This table demonstrates the broad tolerance for various functional groups at the C1 position, consistently delivering high stereoselectivity.

Protocol 2: Downstream Manipulation of Ester Functional Handles

Many foundational syntheses, particularly those involving benzoylformate esters or intramolecular cycloadditions, yield a 2-oxa-BCH decorated with an ester group.[1][9] This ester is not merely a byproduct but a versatile synthetic handle for extensive downstream derivatization.

Causality: The ester can be readily hydrolyzed to a carboxylic acid, which serves as a universal precursor for a multitude of functional groups. This strategy allows for the late-stage introduction of diversity elements crucial for SAR exploration, such as amides, alcohols, and more complex moieties via cross-coupling reactions.[1][5]

Experimental Protocol: Saponification and Amide Coupling

Part A: Saponification (Ester to Carboxylic Acid)

  • Dissolve the ester-substituted 2-oxa-BCH (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of a base, such as lithium hydroxide (LiOH) (2–4 equiv).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by adding 1 M HCl until the pH is acidic (~pH 2-3).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can often be purified by recrystallization.[9]

Part B: Amide Coupling (Carboxylic Acid to Amide)

  • To a solution of the 2-oxa-BCH carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add a peptide coupling reagent such as HATU or HOBt/EDC (1.1 equiv).

  • Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (2.0 equiv).

  • Stir for 5-10 minutes, then add the desired primary or secondary amine (1.1 equiv).

  • Allow the reaction to stir at room temperature for 4–16 hours.

  • Perform an aqueous workup, extract with an organic solvent, and purify the resulting amide by column chromatography. This procedure was used to incorporate the 2-oxa-BCH scaffold into analogues of drugs like Sonidegib and Lomitapide.[5]

Conclusion and Outlook

The phenyl-oxabicyclo[2.1.1]hexane scaffold represents a significant advancement in the design of three-dimensional drug candidates. The synthetic and derivatization protocols outlined here—from visible-light-mediated cycloadditions to catalyst-controlled C–H functionalization and robust handle manipulation—provide a comprehensive toolkit for chemists. These methods enable the efficient and strategic exploration of novel chemical space, facilitating the development of next-generation therapeutics with superior physicochemical and biological profiles. The continued innovation in synthetic methodology will undoubtedly expand the accessibility and utility of these valuable building blocks in both medicinal and agrochemical research.[3]

References

  • Title: Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer Source: Journal of the American Chemical Society URL: [Link]

  • Title: Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency Source: Semantic Scholar URL: [Link]

  • Title: Divergent Synthesis of gem-Difluoro-2-oxabicyclo[2.1.1]hexanes Enabled by 1,3-Oxygen Rearrangement Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho -substituted phenyl ring Source: ScienceOpen URL: [Link]

  • Title: Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates Source: ACS Publications URL: [Link]

  • Title: Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcohols Source: RSC Publishing URL: [Link]

  • Title: Asymmetric C-H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates Source: PubMed URL: [Link]

  • Title: Synthesis of 2‐oxabicyclo[2.1.1]hexanes 1 a‐12 a Source: ResearchGate URL: [Link]

  • Title: 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes | Request PDF Source: ResearchGate URL: [Link]

  • Title: (PDF) 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes Source: ResearchGate URL: [Link]

  • Title: Enantioselective synthesis of 1,3-bicyclo[2.1.1]hexanes as meta-benzene bioisosteres Source: Nature URL: [Link]

  • Title: Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcohols Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping Source: Organic Letters URL: [Link]

  • Title: Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method Source: Domainex URL: [Link]

Sources

Application

Application Notes and Protocols for Late-Stage Functionalization Using 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The imperative to "escape from flatland" in medicinal chemistry has driven the exploration of three-dimensional molec...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The imperative to "escape from flatland" in medicinal chemistry has driven the exploration of three-dimensional molecular scaffolds that can serve as bioisosteres for planar aromatic rings.[1][2][3] Among these, saturated bicyclic structures have emerged as powerful tools to enhance the physicochemical and pharmacokinetic properties of drug candidates.[4][5][6][7] This guide focuses on a particularly promising scaffold, the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) system, and a key reagent for its installation: 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane .

The 2-oxa-BCH core offers a unique combination of structural rigidity and improved physicochemical properties, including enhanced aqueous solubility and metabolic stability, when compared to its carbocyclic and aromatic counterparts.[2][3][8] The incorporation of an oxygen atom within the bicyclic framework can also introduce a valuable hydrogen bond acceptor site for molecular interactions.[3] This document provides a comprehensive overview of the synthesis and application of 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane as a versatile building block for late-stage functionalization, enabling the rapid diversification of complex molecules and the exploration of new chemical space.

Proposed Synthesis of 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane

While direct literature on the synthesis of 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane is not extensively detailed, a robust and practical synthesis can be proposed based on established iodocyclization methodologies for related 2-oxa-BCH structures.[8][9][10] The following protocol outlines a plausible and scalable route to this key intermediate.

Synthesis Workflow

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Iodocyclization A Starting Material (e.g., Phenyl-substituted cyclobutene derivative) B Allylic Alcohol Formation A->B Reaction with a suitable formaldehyde equivalent C Allylic Alcohol Precursor D 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane C->D Iodine-mediated cyclization cluster_0 Photocatalytic Cycle cluster_1 Radical Generation and C-H Functionalization PC Photocatalyst (PC) PC_star Excited State PC* PC->PC_star Excitation PC_reduced Reduced PC- PC_star->PC_reduced SET Reagent 1-(Iodomethyl)-4-phenyl- 2-oxabicyclo[2.1.1]hexane PC_star->Reagent Energy Transfer or SET PC_oxidized Oxidized PC+ PC_oxidized->PC Regeneration PC_reduced->PC Regeneration Substrate_Radical Substrate Radical (R•) PC_reduced->Substrate_Radical Reduction light Visible Light (hv) light->PC Radical 2-Oxa-BCH Methyl Radical Reagent->Radical C-I Bond Cleavage Substrate Substrate (R-H) Radical->Substrate Hydrogen Atom Transfer (HAT) Substrate->Substrate_Radical Substrate_Radical->PC_oxidized Oxidation Product Functionalized Product (R-2-Oxa-BCH) Substrate_Radical->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Polar Iodomethyl-Oxabicyclo Intermediates

Welcome to the Technical Support Center for the synthesis and isolation of saturated bicyclic scaffolds. Saturated bicyclic systems—such as 2-oxabicyclo[2.1.1]hexanes and 2-oxabicyclo[2.2.2]octanes—are increasingly utili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of saturated bicyclic scaffolds. Saturated bicyclic systems—such as 2-oxabicyclo[2.1.1]hexanes and 2-oxabicyclo[2.2.2]octanes—are increasingly utilized as metabolically stable, highly soluble bioisosteres for phenyl rings in modern drug discovery[1][2].

The critical step in assembling these scaffolds is often the iodocyclization of alkenyl alcohols, which yields polar iodomethyl-oxabicyclo intermediates [1]. Because these intermediates possess a highly polar ether core, lack a conjugated


-system, and contain a reactive carbon-iodine (C-I) bond, their purification presents unique chromatographic challenges.
Workflow Visualization

Workflow for the synthesis and purification of iodomethyl-oxabicyclo bioisosteres.

Troubleshooting Guide: Common Purification Bottlenecks

Q: Why am I losing my product or observing streaking during normal-phase silica gel chromatography? A: The oxabicyclo core is highly polar, leading to strong hydrogen bonding with the free silanol groups on standard acidic silica gel. Furthermore, the C-I bond is susceptible to nucleophilic attack or elimination when exposed to acidic active sites on the stationary phase.

  • The Fix: Pre-treat your silica gel column with 1% triethylamine (TEA) in your starting mobile phase to neutralize acidic silanols. Alternatively, switch to neutral alumina. Elute with a highly non-polar to polar gradient (e.g., Hexane to Ethyl Acetate 1:5)[1] to ensure sharp peak shapes.

Q: How do I track my purification fractions if the compound is UV-inactive? A: Unlike the phenyl rings they replace, oxabicyclo cores lack a conjugated


-system, meaning they do not absorb UV light at standard detection wavelengths (254 nm or 280 nm). Relying on a UV detector will result in "blind" fraction collection.
  • The Fix: Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) attached to your flash chromatography system. For manual TLC monitoring, use universal oxidative stains such as potassium permanganate (KMnO

    
    ) or phosphomolybdic acid (PMA). The iodomethyl group will readily oxidize upon heating, producing bright yellow/brown spots on a KMnO
    
    
    
    stained plate.

Q: My NMR shows significant succinimide contamination. How do I remove it without losing my highly polar product? A: If you utilized N-iodosuccinimide (NIS) for the iodocyclization[3], succinimide is generated as a stoichiometric byproduct. Because both succinimide and the oxabicyclo intermediate are highly polar, they often co-elute on silica gel.

  • The Fix: Leverage the differential aqueous solubility. Succinimide is highly water-soluble. Before attempting chromatography, perform a rigorous aqueous workup: wash the organic layer (preferably ethyl acetate or dichloromethane) with saturated aqueous sodium bicarbonate (NaHCO

    
    ) followed by a 5% aqueous lithium chloride (LiCl) solution. The LiCl wash aggressively partitions polar amides/imides into the aqueous phase while leaving the ether-based oxabicyclo compound in the organic layer.
    
Quantitative Data: Purification Strategy Comparison

To assist in selecting the optimal purification route, refer to the summarized performance metrics of common techniques used for iodomethyl-oxabicyclo intermediates:

Purification MethodTarget Impurity RemovedTypical Yield RecoveryScalabilityDetection Requirement
Aqueous Workup (Na

S

O

/ LiCl)
I

, Succinimide, Salts
> 90%Excellent (Multi-gram)Visual (Color change)
Normal Phase Flash (Neutralized SiO

)
Unreacted diols, ring-opened isomers60 - 75%Good (< 50g)ELSD / CAD / TLC Stains
Reverse Phase HPLC (Aqua-C18) Closely related structural isomers40 - 50%Poor (Milligram scale)ELSD / MS
Recrystallization (EtOH/Et

O)
Trace organic impurities70 - 85%ExcellentNone (Gravimetric)
Step-by-Step Methodology: Self-Validating Isolation Protocol

This protocol describes the isolation and purification of 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane following an I


-mediated iodocyclization[1]. It is designed as a self-validating system, meaning physical cues at each step confirm success.

Phase 1: Quench and Extraction

  • Reaction Quench: To the crude reaction mixture in acetonitrile, add an equal volume of saturated aqueous sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ).
    • Validation: The reaction mixture must transition from a deep iodine-brown to a pale yellow or colorless biphasic solution. If brown persists, add more Na

      
      S
      
      
      
      O
      
      
      .
  • Phase Separation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). The oxabicyclo intermediate partitions into the upper organic layer.

  • Washing: Wash the combined organic layers with brine (saturated NaCl) to remove residual water and highly polar byproducts.

  • Drying: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    . Filter and concentrate under reduced pressure.
    • Critical Causality: Keep the rotary evaporator water bath strictly below 30°C . The primary C-I bond is thermally labile; excessive heat will induce deiodination.

Phase 2: Chromatographic Purification

  • Column Preparation: Pack a column with standard silica gel (SiO

    
    ). Pre-equilibrate the column with Hexane containing 1% Triethylamine (TEA) to deactivate acidic sites.
    
  • Loading: Dissolve the crude concentrated oil in a minimum amount of dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using a gradient of Hexane:EtOAc (starting at 100:0 and ramping to 5:1)[1].

  • Fraction Collection: Monitor fractions using ELSD. Spot fractions on a silica TLC plate, dip in KMnO

    
     stain, and heat gently. The product will appear as a distinct yellow/brown spot (R
    
    
    
    
    
    0.7 in 1:5 Hexane:EtOAc).
  • Storage: Concentrate the pure fractions and immediately store the resulting solid/oil in an amber vial at -20°C[4].

Frequently Asked Questions (FAQs)

Q: Why is my purified iodomethyl-oxabicyclo intermediate turning brown during storage? A: The brown discoloration indicates the liberation of molecular iodine (I


). The carbon-iodine bond in these intermediates is sensitive to photolytic and thermal degradation. To prevent this, the compound must be stored in amber glass vials (to block UV/visible light) at -20°C under an inert argon atmosphere[4].

Q: Can I use reverse-phase (RP) chromatography for these intermediates? A: While possible, RP-HPLC is often challenging. The highly polar nature of the oxabicyclo core leads to extremely poor retention on standard C18 columns, causing the product to elute in the void volume. If RP is absolutely necessary, utilize an Aqua-C18 column or a polar-embedded stationary phase, and strictly avoid highly acidic modifiers (like 0.1% TFA), which can catalyze the ring-opening of the oxabicyclo system.

Q: My iodocyclization yielded a mixture of 2-oxabicyclo[2.2.2]octane and 6-oxabicyclo[3.2.1]octane isomers. Can chromatography separate them? A: Yes, but it requires careful optimization. Endocyclic alkenes can sometimes yield isomeric cores (e.g., 6-oxabicyclo[3.2.1]octanes)[1]. Because their polarities are nearly identical, standard step-gradients will cause co-elution. Use a very shallow, continuous gradient on a high-performance flash system (using fine 15-20 µm silica) and rely on ELSD to slice the closely eluting peaks.

References
  • 2-Oxabicyclo[2.2.
  • 3-Oxabicyclo[3.1.
  • 3-Bromo-propenyl Acetate in Organic Synthesis: An Expeditious Route to 3-Alkyl-4-acetoxy-5-iodomethyl Isoxazolidines Source: ResearchGate URL
  • 1-(iodomethyl)-2-oxabicyclo[2.2.

Sources

Optimization

Technical Support Center: Functionalization of 2-Oxabicyclo[2.1.1]hexanes

Welcome to the Advanced Technical Support Center for the synthesis and functionalization of 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffolds. As the pharmaceutical industry increasingly relies on these 3D architectures as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis and functionalization of 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffolds. As the pharmaceutical industry increasingly relies on these 3D architectures as bioisosteres for ortho- and meta-substituted benzenes to reduce lipophilicity (LogD) and improve metabolic stability[1][2], researchers frequently encounter a critical bottleneck: severe steric hindrance during cross-coupling .

This guide is designed by application scientists to help you diagnose, troubleshoot, and bypass the kinetic barriers associated with the functionalization of these highly congested bicyclic systems.

Diagnostic Hub: Overcoming Steric Hindrance

Before altering your reagents, use the diagnostic workflow below to identify the mechanistic failure point in your coupling strategy.

G Start Steric Hindrance in 2-oxa-BCH Coupling Assess Determine Coupling Strategy Start->Assess NHP Ni-Catalyzed NHP Ester Cross-Electrophile Assess->NHP Pd Pd-Catalyzed Suzuki/ Buchwald-Hartwig Assess->Pd IssueNHP Low Yield / Protodecarboxylation? NHP->IssueNHP IssuePd Incomplete Conversion? Pd->IssuePd FixNHP Switch to Bidentate Ligand (dtbbpy) + THF, Elevate Temp IssueNHP->FixNHP Yes Photo Consider Photocatalytic [2+2] Cycloaddition Alternative IssueNHP->Photo Persistent Issue FixPd Use Less Bulky Phosphines or N-Me Pyrazole Additives IssuePd->FixPd Yes FixPd->Photo If still failing

Diagnostic workflow for resolving steric hindrance in 2-oxa-BCH cross-coupling reactions.

Mechanistic Troubleshooting & FAQs

Q1: Why does my Ni-catalyzed cross-electrophile coupling of 2-oxa-BCH NHP esters with aryl bromides stall at <20% yield?

The Causality: The 2-oxa-BCH core is highly sterically demanding. In Ni-catalyzed decarboxylative cross-coupling, the bulky tertiary/bridgehead alkyl radical generated from the N-hydroxyphthalimide (NHP) ester struggles to recombine with the Ni-aryl intermediate if the ligand coordination sphere is too crowded. This kinetic delay allows competitive side reactions, such as protodecarboxylation or radical dimerization, to outcompete the desired C-C bond formation. The Solution: You must tune the electronic and steric profile of the catalyst. According to3, switching from standard monodentate phosphines to a highly electron-donating bidentate ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) is critical[3]. The bidentate nature prevents the formation of inactive, over-coordinated Ni complexes, while the tert-butyl groups increase electron density on the Ni center. Furthermore, switching the solvent to THF and elevating the temperature to 60 °C provides the necessary activation energy to overcome the steric barrier[3].

Q2: I am attempting a Suzuki-Miyaura cross-coupling on a halogenated 2-oxa-BCH scaffold, but I observe significant protodehalogenation instead of the desired product. How can I favor the cross-coupling?

The Causality: Protodehalogenation occurs when the rate of transmetalation or reductive elimination is slower than the rate of competitive protonation of the Pd-aryl intermediate. The steric shielding of the C-X bond on the 2-oxa-BCH core exacerbates this kinetic bottleneck. The Solution: Utilize sterically accommodating precatalysts and specific additives. Literature demonstrates that incorporating N-Me pyrazole or N-Me piperazine as additives/conditions facilitates successful Buchwald-Hartwig and Suzuki couplings on this specific scaffold[1]. These additives help stabilize the active Pd(0) species without adding excessive bulk to the primary coordination sphere, allowing the bulky 2-oxa-BCH substrate to undergo transmetalation[1].

Q3: Late-stage functionalization of my sterically congested 2-oxa-BCH derivative is completely failing. Are there alternative strategies to access these polysubstituted bioisosteres?

The Causality: When steric hindrance completely precludes late-stage cross-coupling, a "scaffold-decorating" approach fails due to insurmountable thermodynamic and kinetic barriers. The Solution: Pivot to a "scaffold-building" approach using visible-light photocatalysis. Instead of coupling an aryl group to a pre-formed bicyclic core, construct the core around the aryl group. For example, reacting benzoylformate esters with bicyclo[1.1.0]butanes (BCBs) under visible-light-induced triplet energy transfer catalysis allows the aryl group to migrate and form the polysubstituted 2-oxa-BCH core directly[4][5]. Alternatively, 6 of enol ethers utilizing Ir-based photocatalysts (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) efficiently yields the 2-oxa-BCH framework in high diastereomeric ratios[6].

Quantitative Performance Analytics

The following table summarizes the optimization landscape for overcoming steric hindrance in the Ni-catalyzed cross-electrophile coupling of 2-oxa-BCH NHP esters.

Table 1: Optimization Parameters for 2-oxa-BCH NHP Ester Cross-Coupling

LigandSolventTemp (°C)ReductantYield (%)Mechanistic Observation
PPh₃ (Monodentate)DMF25Zn dust< 10%Severe steric clash; unreacted starting material dominates.
bpy (Bidentate)DMF25Zn dust15%Sluggish radical recombination; protodecarboxylation observed.
dtbbpy (Bidentate)DMF25Zn dust35%Improved reactivity, but incomplete conversion due to kinetic stalling.
dtbbpy (Bidentate) THF 60 Zn dust > 75% Optimal energy provided to overcome the steric barrier of the 3D core.

Data synthesized from cross-electrophile coupling optimization studies on sterically hindered bicyclic systems[3].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is cleared.

Protocol A: Ni-Catalyzed Cross-Electrophile Coupling of 2-oxa-BCH NHP Esters

Designed for functionalizing the bridgehead/tertiary positions of the 2-oxa-BCH core.

  • NHP Ester Activation: Dissolve 2-oxa-BCH-1-carboxylic acid (1.0 equiv) and N-hydroxyphthalimide (1.1 equiv) in anhydrous DCM. Add DIC (1.1 equiv) and DMAP (0.1 equiv). Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 1: Analyze via LC-MS. The activated ester must show a distinct [M+H]+ peak and a complete shift in retention time compared to the free acid. Do not proceed if free acid remains , as it will protonate the Ni-aryl intermediate in Step 3, leading to protodehalogenation.

  • Catalyst Preparation (Glovebox): In a vial, combine NiCl₂·glyme (10 mol%), dtbbpy (10 mol%), and activated Zn dust (2.0 equiv).

    • Mechanistic Note: Zn provides the necessary electron transfer to turn over the Ni(II) to Ni(0) without overly coordinating the active metal center[3].

  • Coupling Reaction: Add the purified 2-oxa-BCH NHP ester (1.0 equiv) and the aryl bromide (1.5 equiv) to the catalyst vial. Suspend in anhydrous THF (0.1 M). Seal the vial, remove from the glovebox, and heat at 60 °C for 16 hours under vigorous stirring.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

    • Self-Validation Checkpoint 2: Run GC-MS on the crude organic layer. The presence of phthalimide byproducts confirms successful decarboxylation. The ratio of cross-coupled product to homocoupled aryl dimer dictates the success of the ligand sphere tuning.

Protocol B: Visible-Light Photocatalytic [2+2] Cycloaddition (Scaffold-Building Alternative)

Designed for targets where late-stage coupling fails due to extreme steric congestion[6].

  • Precursor Synthesis: Convert your starting cinnamyl alcohol (bearing the desired aryl group) into the corresponding enol ether using Tebbe's reagent.

  • Photocatalyst Assembly: In a Schlenk tube, dissolve the enol ether (1.0 equiv) in degassed anhydrous Acetonitrile (0.05 M). Add the Ir-photocatalyst, Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.5 mol%).

    • Mechanistic Note: The highly oxidizing excited state of this Ir-photocatalyst is required to initiate the energy transfer necessary for the [2+2] cycloaddition[6].

  • Irradiation: Degas the mixture via three freeze-pump-thaw cycles. Backfill with N₂. Irradiate the mixture using a 456 nm Kessil blue LED lamp at ambient temperature for 1–3 hours.

    • Self-Validation Checkpoint: Monitor the reaction mixture via ¹H NMR. The disappearance of the enol ether alkene protons (typically 4.5–5.5 ppm) and the appearance of the shielded cyclobutane protons (2.0–3.0 ppm) confirm successful [2+2] cycloaddition. If alkene isomerization is observed without cycloaddition, the triplet energy transfer is failing, likely indicating oxygen contamination (O₂ quenches the triplet state).

References

  • Convenient Synthetic Access to 1,5-Disubstituted 2‑Oxabicyclo[2.1.
  • 2‐Oxabicyclo[2.1.
  • Synthesis of Polysubstituted 2-Oxabicyclo[2.1.
  • Access to 2-Oxabicyclo[2.1.
  • C(sp2) Cross-Electrophile Coupling by Daniel C.
  • Photochemical skeletal editing: conceptual advances in C–C and C–heteroatom bond activation Source: RSC Publishing URL

Sources

Reference Data & Comparative Studies

Validation

NMR characterization data for 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane

An In-Depth Guide to the NMR Characterization of 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane Introduction: Bridging Complexity with Clarity The 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane molecule represents...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the NMR Characterization of 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane

Introduction: Bridging Complexity with Clarity

The 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane molecule represents a fascinating intersection of structural motifs relevant to modern drug discovery. Its rigid, three-dimensional bicyclo[2.1.1]hexane core is increasingly recognized as a valuable saturated bioisostere for the ortho-substituted phenyl ring, offering a pathway to escape the "flatland" of traditional aromatic scaffolds.[1][2] This strategic replacement can dramatically improve physicochemical properties like aqueous solubility and metabolic stability while retaining biological activity.[2][3] The presence of the phenyl group provides a key interaction point, while the iodomethyl group serves as a versatile synthetic handle for further elaboration.

Given its unique and sterically demanding structure, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. This guide provides a comprehensive framework for the NMR characterization of this molecule, moving beyond a simple data report to compare and contrast various NMR techniques. We will delve into predicted spectral data based on analogous structures and outline a robust, self-validating experimental workflow for its complete structural elucidation.

Predicted NMR Spectral Features: A Hypothetical Analysis

¹H NMR Predictions

The proton spectrum is expected to be complex due to the rigid, asymmetric nature of the bicyclic system, leading to diastereotopic protons with distinct chemical shifts and coupling patterns.

  • Phenyl Protons (H-Ar): These will appear in their characteristic aromatic region, likely as a multiplet between δ 7.20-7.40 ppm .

  • Bridgehead Protons (H3, H5): The bridgehead protons of bicyclo[2.1.1]hexane systems are typically observed in the range of δ 2.5-3.0 ppm .[6]

  • Methylene Bridge Protons (H6-exo, H6-endo, H7-exo, H7-endo): The four protons on the two methylene bridges (C6 and C7) will be diastereotopic and exhibit complex geminal and vicinal couplings. Their signals are expected between δ 1.5-2.5 ppm . Long-range "W" coupling is often observed in such rigid systems.[5]

  • Iodomethyl Protons (H8): The CH₂I group protons will appear as a singlet, significantly downfield due to the deshielding effect of the iodine atom. Based on data for similar iodomethyl compounds, this signal is predicted around δ 3.2-3.5 ppm .

  • Oxabridge Methylene Protons (H9): The protons on the carbon adjacent to the ether oxygen (C9) will be deshielded and are expected to appear as two distinct doublets (due to geminal coupling) in the range of δ 3.8-4.2 ppm .

¹³C NMR Predictions

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

  • Phenyl Carbons (C-Ar): The aromatic carbons will resonate between δ 127.0-140.0 ppm , with the ipso-carbon (attached to the bicyclic core) being the most downfield.

  • Quaternary Carbons (C1, C4): The two bridgehead carbons directly attached to substituents will be significantly downfield. C1, bonded to the oxygen and iodomethyl group, will be highly deshielded, predicted around δ 90-100 ppm . C4, attached to the phenyl group, is expected around δ 70-80 ppm .

  • Bridgehead Carbons (C3, C5): The unsubstituted bridgehead carbons are predicted in the range of δ 40-50 ppm .

  • Methylene Bridge Carbons (C6, C7): These aliphatic carbons should appear in the upfield region, between δ 30-40 ppm .

  • Iodomethyl Carbon (C8): The carbon of the CH₂I group is heavily influenced by the heavy iodine atom. It is expected to be found at a very upfield chemical shift, typically between δ 5-15 ppm .[7]

  • Oxabridge Methylene Carbon (C9): The carbon adjacent to the ether oxygen will be deshielded, appearing in the δ 70-80 ppm range.

Comparative Guide to NMR Experiments for Structural Elucidation

Confirming the complex structure of 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane requires a multi-pronged approach that leverages the strengths of various 1D and 2D NMR experiments.

Experiment Purpose & Information Gained Strengths for this Molecule Limitations
¹H NMR Provides information on the chemical environment, integration (proton count), and scalar coupling (connectivity) of protons.Initial assessment of all proton environments; confirms the presence of phenyl, iodomethyl, and aliphatic protons.Severe signal overlap is expected in the aliphatic region (1.5-3.0 ppm), making unambiguous assignment impossible.
¹³C NMR Determines the number of unique carbon atoms and their chemical environments.Confirms the total carbon count (12 expected) and provides clear separation of quaternary, aromatic, and aliphatic carbons.Provides no direct connectivity information.
COSY Correlates protons that are scalar coupled (typically through 2-3 bonds).Essential for tracing the proton-proton coupling networks within the bicyclic core, e.g., connecting bridgehead protons to methylene bridge protons.Cannot establish connectivity across quaternary carbons or heteroatoms. Does not resolve severe overlap.
HSQC Creates a 2D plot correlating each proton with the carbon atom it is directly attached to.Unambiguously links every proton signal to its corresponding carbon signal, resolving all ¹H overlap issues by spreading them across the ¹³C dimension.Only shows one-bond correlations, providing no information about the overall carbon skeleton.
HMBC Shows correlations between protons and carbons that are 2 or 3 bonds away.Crucial for this molecule. It will confirm the connectivity of the entire framework, for instance, by showing correlations from the iodomethyl protons (H8) to the quaternary carbon (C1) and the oxabridge carbon (C9). It will also link the phenyl protons to the C4 bridgehead.Weaker signals can sometimes be missed. The absence of a correlation is not definitive proof of a lack of connectivity.
NOESY/ROESY Correlates protons that are close in space, regardless of bonding.Essential for stereochemical assignment. It can differentiate between exo and endo protons on the methylene bridges by showing their spatial proximity to the bridgehead protons or the substituents.Signal intensity is distance-dependent and can be influenced by molecular motion.

Experimental Workflow for Unambiguous Characterization

This section provides a detailed, self-validating protocol for acquiring and analyzing the NMR data.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

Causality: The choice of a high-purity deuterated solvent is critical to minimize interfering signals from residual protons. TMS provides a universally accepted reference point, ensuring data comparability across different instruments.

NMR Data Acquisition

The following experiments should be performed on a spectrometer with a minimum field strength of 400 MHz to achieve adequate signal dispersion.

  • Standard ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • Standard ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D gCOSY (gradient-selected Correlation Spectroscopy): This experiment will reveal ¹H-¹H coupling networks.

  • 2D gHSQC (gradient-selected Heteronuclear Single Quantum Coherence): This experiment will map all ¹H signals to their directly attached ¹³C signals.

  • 2D gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation): This is key for establishing long-range connectivity. Optimize the long-range coupling delay (typically for J = 8 Hz) to observe 2- and 3-bond correlations.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Use a mixing time of ~500-800 ms to observe through-space correlations and confirm the stereochemistry of the rigid bicyclic core.

Data Analysis Workflow

The analysis follows a logical progression, using each experiment to build upon the last.

Fig. 1: NMR Data Acquisition and Analysis Workflow.

Conclusion

The structural elucidation of 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane is a non-trivial task that showcases the power of a comprehensive, multi-technique NMR approach. While 1D NMR provides an initial overview, it is insufficient for a complete assignment due to the molecule's complexity and rigidity. A combination of 2D correlation experiments—COSY, HSQC, and particularly HMBC—is essential to piece together the covalent framework. Furthermore, NOESY or ROESY experiments are indispensable for confirming the three-dimensional structure and assigning the stereochemistry of the diastereotopic protons within the bicyclic core. The workflow and comparative analysis presented here provide a robust guide for researchers, ensuring an accurate and unambiguous characterization of this and other structurally complex molecules that are vital to advancing medicinal chemistry.

References

  • Wiberg, K. B., Lowry, B. R., & Nist, B. J. (1962). The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. Journal of the American Chemical Society, 84(9), 1594–1598. [Link]

  • Wiberg, K. B., Lowry, B. R., & Nist, B. J. (1962). The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. Journal of the American Chemical Society. [Link]

  • Supporting Information for Discovery of an aza-Bicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via A Rearrangement. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2019). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp 3 -rich chemical space. ResearchGate. [Link]

  • SpectraBase. (n.d.). Iodomethane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Iodomethane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). BICYCLO/2.1.1/HEXANE-1-METHANOL. Retrieved from [Link]

  • Supporting Information for Preparation of 1-(iodomethyl)-1,1,3,3,3-pentamethyl disiloxane. Angewandte Chemie. [Link]

  • Supporting Information for Experimental Procedures, 1H and 13C NMR spectra. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). 1H-13C HMBC NMR spectrum of 1 in MeOH-d4. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. ResearchGate. [Link]

  • Next Peptide. (n.d.). 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane. Retrieved from [Link]

  • Stepanov, V., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. [Link]

  • Grygorenko, O. O., et al. (2024). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. Angewandte Chemie International Edition. [Link]

Sources

Comparative

Escaping Flatland: A Comparative Guide to Oxabicyclo Bioisosteres vs. Parent Phenyl Compounds

Executive Summary The ubiquitous presence of planar, -hybridized phenyl rings in drug discovery often leads to molecules with suboptimal physicochemical properties, including poor aqueous solubility and high metabolic li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ubiquitous presence of planar,


-hybridized phenyl rings in drug discovery often leads to molecules with suboptimal physicochemical properties, including poor aqueous solubility and high metabolic liability. The modern medicinal chemistry paradigm of "escaping flatland" advocates for the incorporation of 

-rich, three-dimensional scaffolds. Among these, oxabicyclo bioisosteres —such as 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) and 2-oxabicyclo[2.2.2]octane—have emerged as premier structural replacements for ortho-, meta-, and para-substituted benzenes.

This guide provides an objective, data-driven comparison of the binding affinities and physicochemical profiles of oxabicyclo bioisosteres versus their parent phenyl compounds, supported by validated experimental workflows.

The Mechanistic Case for Oxabicyclo Scaffolds

Replacing a planar benzene ring with a bridged oxabicyclo system is not merely a structural novelty; it is a calculated manipulation of molecular recognition and thermodynamics. The causality behind the enhanced binding affinity of these bioisosteres rests on three pillars:

  • Favorable Exit Vector Alignment: The geometric trajectories (exit vectors) of the substituents on 2-oxa-BCH precisely mimic the bond angles of ortho- and meta-substituted benzenes[1]. This ensures the pharmacophores are presented to the receptor in the exact spatial orientation required for binding.

  • Enhanced 3D Shape Complementarity: Target binding pockets are inherently chiral and three-dimensional. Planar aromatic rings often fail to fully occupy the topological contours of these pockets. The

    
    -rich oxabicyclo core provides superior Van der Waals contacts within chiral microenvironments.
    
  • Reduction of Desolvation Penalty: Highly lipophilic planar rings require a massive entropic penalty to strip away water molecules before binding. The incorporation of the oxygen heteroatom in the oxabicyclo core reduces the overall lipophilicity (LogD) and acts as a strategic hydrogen-bond acceptor, lowering the desolvation energy barrier and directly boosting thermodynamic binding affinity.

G Parent Parent Phenyl Compound (Planar, sp2-rich) Bioisostere Oxabicyclo Bioisostere (3D, sp3-rich) Parent->Bioisostere Bioisosteric Replacement Prop1 Reduced Desolvation Penalty Bioisostere->Prop1 Prop2 Enhanced 3D Shape Complementarity Bioisostere->Prop2 Prop3 Precise Exit Vector Alignment Bioisostere->Prop3 Affinity Increased Target Binding Affinity Prop1->Affinity Prop2->Affinity Prop3->Affinity

Mechanistic advantages of oxabicyclo bioisosteres driving enhanced target binding affinity.

Quantitative Comparison: Binding Affinity & Physicochemical Impact

To objectively evaluate performance, we compare matched molecular pairs (MMPs) where the only variable is the substitution of the phenyl ring with an oxabicyclo core.

Recent advancements published in 2 demonstrated that replacing the phenyl ring of a known Kappa Opioid Receptor (KOR) ligand with a 2-oxa-BCH motif (Compound 73) yielded a 10-fold increase in binding affinity compared to its parent bioisostere (Compound 74)[2]. Docking studies confirmed that the 2-oxa-BCH motif occupied the same binding pocket but provided enhanced substrate-target interactions due to its unique 3D chemical features[2].

Furthermore, in the realm of kinase inhibitors, replacing the para-substituted phenyl ring of the anticancer drug Imatinib with a 2-oxabicyclo[2.2.2]octane core maintained the high target binding affinity while dramatically improving the molecule's aqueous solubility and pharmacokinetic profile, earning it the title of an "ideal" bioisostere[3].

Table 1: Comparative Performance Data
Compound / ScaffoldBioisostere TypeTarget ReceptorBinding Affinity ImpactPhysicochemical Benefit
Compound 74 (Phenyl)ParentKappa Opioid Receptor (KOR)Baseline (

)
Standard lipophilicity
Compound 73 (2-oxa-BCH)ortho/meta-mimicKappa Opioid Receptor (KOR)

higher potency
Enhanced acidity tolerance, lower LogP
Imatinib (Phenyl)ParentTyrosine Kinases (BCR-Abl)High Affinity (Baseline)Poor aqueous solubility
Imatinib-Oxa (2-oxa-BCO)para-mimicTyrosine Kinases (BCR-Abl)Maintained Affinity Dramatic solubility increase
SGLT2 Parent Scaffold ParentSGLT2 ReceptorBaselineStandard profile
Dioxabicyclo[3.2.1]octane Fused-ring mimicSGLT2 ReceptorSuperior Docking Scores Improved rigid architecture

Experimental Protocols: Synthesis and Affinity Validation

To ensure scientific trustworthiness and reproducibility, the following protocols detail a self-validating system for synthesizing the 2-oxa-BCH scaffold and empirically determining its binding affinity.

Phase 1: Photocatalytic Synthesis of 2-Oxa-BCH Scaffolds

Causality & Validation: Traditional syntheses of highly strained bicyclic systems suffer from poor atom economy and require harsh conditions. We employ a visible-light-driven cobalt-catalyzed


 cycloaddition[2]. The cobalt catalyst facilitates the oxidation of bicyclo[1.1.0]butanes into radical cation intermediates, enabling nucleophilic addition to aldehydes under mild conditions. This preserves sensitive functional groups required for target binding.
  • Reaction Setup: In an oven-dried Schlenk tube, combine the bicyclo[1.1.0]butane derivative (1.0 equiv), aldehyde (1.5 equiv), and Cobalt catalyst (5 mol%) in anhydrous acetonitrile.

  • Degassing: Perform three rigorous freeze-pump-thaw cycles. Why: Dissolved oxygen quenches the excited state of the photocatalyst and traps radical intermediates, which would terminate the reaction and destroy the yield.

  • Irradiation: Irradiate the mixture with 440 nm blue LEDs at room temperature for 16 hours.

  • Purification: Concentrate in vacuo and purify via flash chromatography (silica gel, hexane/EtOAc) to isolate the 2-oxabicyclo[2.1.1]hexane core.

  • Structural Validation: Confirm the 3D architecture and exit vector angles via 2D NMR (NOESY) and X-ray crystallography prior to biological testing.

Phase 2: Radioligand Displacement Assay (KOR Target)

Causality & Validation: To accurately measure the binding affinity (


) of the newly synthesized 2-oxa-BCH ligand versus its phenyl parent, a competitive radioligand binding assay is employed. A self-validating system requires the determination of the radioligand's 

in the exact same membrane preparation to ensure the Cheng-Prusoff conversion from

to

is mathematically sound.
  • Membrane Preparation: Homogenize CHO cells stably expressing human KOR in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 43,000 x g to isolate the membrane fraction. Why: This removes cytosolic proteases and enzymes that could degrade the test ligand during incubation.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM

    
    -diprenorphine (radiotracer), and varying concentrations (10 pM to 10 µM) of the test compound (e.g., Compound 73 or 74).
    
  • Equilibration: Incubate the plates at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Separation & Detection: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Why: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand. Wash 3x with ice-cold buffer to trap the receptor-bound radioligand.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM). Calculate

    
     via non-linear regression, then derive the absolute binding affinity using the equation: 
    
    
    
    .

G Start Bicyclo[1.1.0]butane + Aldehyde Photo Cobalt-Catalyzed Photocatalysis (Visible Light) Start->Photo Oxabicyclo 2-Oxabicyclo[2.1.1]hexane (2-oxa-BCH) Motif Photo->Oxabicyclo [2π + 2σ] Cycloaddition Assay Radioligand Binding Assay (KOR Target) Oxabicyclo->Assay Data Binding Affinity (Ki) & Docking Analysis Assay->Data

Experimental workflow: from photocatalytic synthesis of 2-oxa-BCH to target binding validation.

Conclusion

The transition from planar phenyl rings to oxabicyclo bioisosteres represents a major leap in rational drug design. As demonstrated by the empirical data, scaffolds like 2-oxabicyclo[2.1.1]hexane and 2-oxabicyclo[2.2.2]octane do not merely act as passive structural placeholders; they actively enhance target binding affinity through superior 3D shape complementarity and optimized desolvation thermodynamics. Coupled with modern photocatalytic synthesis methods, these


-rich motifs offer drug development professionals a highly effective strategy to rescue pipeline compounds suffering from poor physicochemical properties.

References

  • Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency Source: Chemical Science (RSC Publishing) URL:2

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Source: Journal of Medicinal Chemistry (ACS Publications) URL:1

  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring Source: ResearchGate URL:3

Sources

Validation

A Comparative Guide to Determining and Enhancing the Aqueous Solubility of 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Aqueous Solubility in Drug Discovery Aqueous solubility is a cornerstone of drug development, profoundly influencing a co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Aqueous Solubility in Drug Discovery

Aqueous solubility is a cornerstone of drug development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle, often leading to low and variable bioavailability, which can terminate the development of otherwise promising drug candidates.[1][2] The compound in focus, 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane, possesses structural motifs—a rigid bicyclic core, a phenyl group, and an iodomethyl substituent—that suggest inherent hydrophobicity and, consequently, poor water solubility.[3] The bicyclo[2.1.1]hexane scaffold, while increasingly explored as a bioisostere for benzene rings to improve physicochemical properties, still presents solubility challenges.[4][5][6] However, the introduction of an oxygen atom to form a 2-oxabicyclo[2.1.1]hexane has been shown in some cases to dramatically increase aqueous solubility compared to the parent carbocyclic or aromatic analogue.[7][8] This guide provides the necessary protocols to quantify this critical property and explore avenues for its enhancement.

Part 1: Foundational Aqueous Solubility Determination

The initial and most critical step is to establish a baseline, or intrinsic, aqueous solubility. For this, the shake-flask method , as outlined in OECD Guideline 105, is the gold standard for determining thermodynamic (or equilibrium) solubility.[9][10][11] This method is preferred over kinetic solubility assays in later-stage development because it reflects a true equilibrium state, which is crucial for formulation and regulatory purposes.[12][13][14][15]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the equilibrium solubility of 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane in aqueous buffer at a physiologically relevant pH and temperature.

Materials:

  • 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane (solid, crystalline powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials or glass flasks

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol) for HPLC calibration. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Add an excess amount of solid 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane to a vial containing a known volume of PBS (pH 7.4).[16] The excess solid is crucial to ensure that a saturated solution is achieved. A preliminary test can help estimate the required amount.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a minimum of 48-72 hours.[17] This extended incubation allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved micro- or nanoparticles.[18] This step is critical to avoid overestimation of solubility.

  • Quantification: Dilute the filtered sample with the mobile phase and analyze by a validated HPLC method to determine the concentration of the dissolved compound.

  • Validation: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements are consistent. Additionally, the solid material remaining after the experiment should be analyzed (e.g., by XRPD or DSC) to check for any changes in its physical form, such as polymorphism or solvation.[18]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Validation A Add excess solid compound to PBS (pH 7.4) C Seal and incubate on orbital shaker (48-72h) A->C B Prepare HPLC calibration standards D Allow excess solid to settle C->D E Withdraw supernatant D->E I Analyze remaining solid (XRPD/DSC) D->I F Filter through 0.22 µm syringe filter E->F G Quantify concentration via HPLC F->G H Confirm equilibrium (time point analysis) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Comparative Guide to Solubility Enhancement Strategies

Should the intrinsic solubility of 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane prove to be a limiting factor, several formulation strategies can be employed.[2][19][20] Below is a comparison of three common and effective techniques. The choice of method depends on the desired solubility increase, the intended dosage form, and the physicochemical properties of the drug.[19][20]

Strategy 1: Co-solvency

The use of co-solvents—water-miscible organic solvents—is a straightforward and effective method to increase the solubility of non-polar drugs.[21][22] Co-solvents work by reducing the polarity of the aqueous environment, thereby lowering the interfacial tension between the hydrophobic solute and the solvent.[22]

  • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycols (PEGs, e.g., PEG 400), and dimethyl sulfoxide (DMSO).[19][23]

  • Experimental Approach: Prepare a series of aqueous solutions with increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v PEG 400 in PBS). Determine the solubility at each concentration using the shake-flask method described above.

  • Advantages: Simple to implement, can lead to significant solubility increases (sometimes by orders of magnitude), and is suitable for liquid formulations.[1][21]

  • Considerations: The concentration of co-solvents must be carefully controlled due to potential toxicity and in-vivo precipitation upon dilution.[19][24]

Strategy 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[25][26][27] They can encapsulate poorly soluble "guest" molecules, like our target compound, forming inclusion complexes that have significantly higher aqueous solubility.[28][]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high water solubility and safety profiles.[25][]

  • Experimental Approach: Conduct a phase-solubility study. Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD. Add an excess of the drug to each, and determine the drug's solubility at each cyclodextrin concentration using the shake-flask method.

  • Advantages: Can significantly enhance solubility and stability, mask taste, and is applicable to various dosage forms including oral and parenteral.[25][26]

  • Considerations: There is a stoichiometric relationship between the drug and cyclodextrin, and the complexation efficiency can be influenced by factors like pH and temperature. The large molecular weight of cyclodextrins can increase the bulk of the final formulation.[26][30]

Strategy 3: Amorphous Solid Dispersions (ASDs)

This advanced technique involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[31][32][33] The amorphous form of a drug has higher free energy than its crystalline counterpart, leading to enhanced apparent solubility and dissolution rates.[31][34]

  • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.[31][32]

  • Experimental Approach: Prepare ASDs using techniques like spray drying or hot-melt extrusion. Characterize the resulting solid to confirm its amorphous nature (using XRPD and DSC). Then, perform dissolution studies to compare the rate and extent of drug release from the ASD versus the crystalline form.

  • Advantages: Often provides the most dramatic improvements in solubility and dissolution, enabling high drug loading and bioavailability for very poorly soluble compounds.[31][33]

  • Considerations: Amorphous systems are thermodynamically unstable and can recrystallize over time, which necessitates careful selection of the stabilizing polymer and rigorous stability testing.[32][34] The manufacturing process is also more complex than for simple solutions or complexes.

G cluster_compound Poorly Soluble Compound cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcome Compound 1-(Iodomethyl)-4-phenyl- 2-oxabicyclo[2.1.1]hexane CoSolvent Co-Solvency Reduces solvent polarity Simple, effective for liquids Compound->CoSolvent Cyclodextrin Cyclodextrin Complexation Encapsulates drug in hydrophobic cavity Enhances solubility & stability Compound->Cyclodextrin ASD Amorphous Solid Dispersion (ASD) Drug in high-energy amorphous state Dramatic increase in dissolution Compound->ASD Outcome Enhanced Aqueous Solubility & Improved Bioavailability CoSolvent->Outcome Cyclodextrin->Outcome ASD->Outcome

Caption: Mechanisms for Solubility Enhancement.

Data Presentation and Comparative Analysis

To facilitate a clear comparison, the experimental data should be summarized in a structured table. This allows for an objective evaluation of the efficacy of each enhancement strategy.

Formulation Strategy Solvent/Vehicle Solubility (µg/mL) Fold Increase (vs. Intrinsic) Key Considerations
Intrinsic Solubility PBS, pH 7.4[Experimental Value]1.0Baseline measurement; thermodynamic equilibrium.
Co-solvency 20% PEG 400 in PBS[Experimental Value][Calculated Value]Potential for in-vivo precipitation; toxicity of co-solvent.
Complexation 10% HP-β-CD in PBS[Experimental Value][Calculated Value]Stoichiometry of complex; formulation bulk.
Amorphous Dispersion ASD with HPMC[Apparent Solubility Value][Calculated Value]Physical stability (recrystallization); manufacturing complexity.

Conclusion

Determining and optimizing the aqueous solubility of a novel chemical entity like 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane is a data-driven process that is fundamental to its potential as a therapeutic agent. By first establishing a reliable baseline of thermodynamic solubility via the shake-flask method, researchers can then systematically evaluate and compare various enhancement strategies. Co-solvency offers a simple initial approach, cyclodextrin complexation provides a versatile platform for multiple dosage forms, and amorphous solid dispersions represent a powerful tool for overcoming the most significant solubility challenges. The selection of the optimal strategy will be guided by the magnitude of solubility enhancement required, the target product profile, and the overall drug development timeline. This guide provides the experimental framework necessary to make these critical, evidence-based decisions.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility enhancement-eminent role in poorly soluble drugs. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Popescu, C., Manda, P., & Dávid, S. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 239. [Link]

  • Al-kassas, R., Al-kassas, R., & Al-kassas, R. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 63, 102482. [Link]

  • Vemula, V. R., & Panchagnula, R. (2024). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Biological and Pharmaceutical Sciences, 27(3), 100-112. [Link]

  • Yadav, P. S., Kumar, V., Singh, U. P., Bhat, H. R., & Mazumder, B. (2017). Solubility enhancement techniques for poorly soluble pharmaceuticals: a review. Journal of Applied Pharmaceutical Research, 5(2), 17-27. [Link]

  • Wikipedia contributors. (2024, February 13). Cosolvent. In Wikipedia, The Free Encyclopedia. [Link]

  • Ascendia Pharma. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. [Link]

  • Vemula, V. R., Lagishetty, V., & Lingala, S. (2021). A Review on the Solubility Enhancement by Using a Co-Solvency Method. Journal of Pharmaceutical Chemistry and Drug formulation, 3(1), 11-19. [Link]

  • Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications. International journal of pharmaceutics, 329(1-2), 1–11. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Review. Journal of Pharmacy & Bioallied Sciences, 2(2), 72–79. [Link]

  • Singh, S., Soni, R., Raval, N., & Vasudev, S. S. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Asian Journal of Dental and Health Sciences, 2(3), 1-6. [Link]

  • Laitinen, R., Löbmann, K., Strachan, C. J., & Grohganz, H. (2018). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Pharmaceutics, 10(3), 109. [Link]

  • Bergström, C. A., & Avdeef, A. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Cellets. (2022, November 25). Amorphous Solid Dispersions: Advances in Drug Solubility. [Link]

  • Szejtli, J. (1998). Cyclodextrins in drug delivery. Advanced Drug Delivery Reviews, 36(1), 1-1. [Link]

  • Al-Ghananeem, A. M. (n.d.). Exp. 11 The influence of pH on solubility in water. [Link]

  • Al-Hamidi, H., Edwards, K., & Mohammad, A. M. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-11. [Link]

  • Babu, P. S., & Subrahmanyam, C. V. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 47(3), 579–584. [Link]

  • Gaskill, N., & Oprisiu, I. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Cheminformatics, 16(1), 18. [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Oreate AI. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., et al. (2012). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Journal of medicinal chemistry, 55(7), 3414–3424. [Link]

  • Gaskill, N., & Oprisiu, I. (2024). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

  • Jager, A., Kupryianchyk, D., & Ronday, F. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Journal of Environmental Management, 298, 113476. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

  • Persky, K. C., & Wasan, K. M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Amir, M., Alam, M. A., Aftab, M. F., Nabi, M. G., Alam, M. S., Rathi, J., & Thakur, S. S. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 1-6. [Link]

  • ResearchGate. (2022, September 15). (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

  • Phytosafe. (n.d.). OECD 105. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

  • Mykhailiuk, P. K. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63(15), e202319198. [Link]

  • Van den Abeele, J., et al. (2026). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. International journal of pharmaceutics, 700, 126647. [Link]

  • U.S. Department of Commerce. (n.d.). Test No. 105: Water Solubility. [Link]

  • Magre, M., et al. (2026). Enantioselective synthesis of 1,3-bicyclo[2.1.1]hexanes as meta-benzene bioisosteres. Nature Chemistry, 18(3), 324-332. [Link]

  • Wang, Y., et al. (2026). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society, 148(1), 547-556. [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(6), 834-841. [Link]

  • ResearchGate. (2024, April 3). (PDF) 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. [Link]

Sources

Comparative

Spectroscopic Identification of Impurities in 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane: A Comparative Analytical Guide

Executive Summary & The Analytical Challenge The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) ring system has rapidly emerged as a highly valuable saturated bioisostere for ortho- and meta-substituted benzenes. Recent landmark...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) ring system has rapidly emerged as a highly valuable saturated bioisostere for ortho- and meta-substituted benzenes. Recent landmark studies have demonstrated that replacing planar aromatic rings with 2-oxa-BCH cores dramatically improves aqueous solubility and metabolic stability while maintaining target affinity 1. The construction of these rigid, bridged scaffolds frequently relies on the iodocyclization of complex alkenyl alcohols 2.

A critical intermediate in this synthetic pathway is 1-(iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane (Chemical Formula: C₁₂H₁₃IO). However, the iodocyclization process is mechanistically prone to generating a challenging impurity profile. Competing kinetic pathways (e.g., 5-endo-trig vs. 4-exo-trig cyclizations) can generate isobaric tetrahydrofuran isomers, while degradation can yield deiodinated byproducts.

This guide objectively compares the performance of an Advanced Spectroscopic Suite (LC-HRMS & 2D-NMR) against a Conventional QA/QC Workflow (LC-UV & 1D-NMR) , providing drug development professionals with self-validating protocols for unambiguous structural elucidation.

Methodology Comparison: Conventional vs. Advanced Workflows

Relying on conventional LC-UV and 1D ¹H-NMR for the impurity profiling of highly strained bicyclic systems often leads to false positives. The aliphatic bridge protons of the[2.1.1] system heavily overlap with potential ring-opened impurities in 1D NMR, and nominal mass spectrometry cannot differentiate between the target core and its isobaric isomers.

The Advanced Spectroscopic Suite solves this by coupling the exact mass capabilities of Time-of-Flight (TOF) mass spectrometry with the spatial connectivity mapping of 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR.

Quantitative Performance Comparison
Analytical MetricConventional Workflow (LC-UV / SQ-MS / 1D NMR)Advanced Suite (LC-HRMS / 2D NMR)
Mass Accuracy ± 0.5 Da (Nominal Mass)< 2 ppm (Exact Mass)
Isomer Differentiation Poor (Overlapping aliphatic signals)Excellent (Unambiguous 3-bond mapping)
Limit of Detection (LOD) ~0.1% (Dependent on UV chromophore)0.005% (High-sensitivity ESI-TOF)
Structural Confidence Presumptive (Prone to false positives)Definitive (Self-validating connectivity)
Analysis Time per Sample High Throughput (< 10 mins)Medium (Requires ~2 hrs for 2D acquisition)

Logical Workflow & Visualization

The following diagram illustrates the causality and decision-making process utilized in the Advanced Spectroscopic Suite to isolate and identify specific impurities.

ImpurityLogic Sample Crude Reaction Mixture (Iodocyclization) LCHRMS LC-HRMS (ESI-TOF) Sample->LCHRMS MassFilter Exact Mass Profiling (m/z 301.0084) LCHRMS->MassFilter Deiodinated Deiodinated Impurity [M-I+H]+ Detected MassFilter->Deiodinated m/z 175.11 Isobaric Isobaric Isomers (Tetrahydrofurans) MassFilter->Isobaric m/z 301.00 NMR2D 2D NMR (HMBC/HSQC) Isobaric->NMR2D Isolate & Analyze Connectivity Map 3-Bond Couplings (Iodomethyl to C1) NMR2D->Connectivity Confirmed Confirmed 2-Oxa-BCH Core (Target Verified) Connectivity->Confirmed Validated Linkage

Logical workflow for differentiating the 2-oxabicyclo[2.1.1]hexane core from structural impurities.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By observing the specific exact masses and coupling constants detailed below, researchers can definitively confirm the structure of their scaffold and its impurities 3.

Protocol A: LC-HRMS (ESI-TOF) Profiling

Objective: Identify the exact mass and elemental composition of the target (C₁₂H₁₃IO) and trace impurities. Mechanistic Causality: The heavy iodine atom significantly alters the isotopic envelope and ionization efficiency. High-resolution mass spectrometry is required to differentiate the target from isobaric oxidation products or ring-opened isomers that co-elute in standard reverse-phase chromatography.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the crude iodocyclization mixture in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v).

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization Parameters: Operate the ESI source in positive ion mode. The ether oxygen of the 2-oxa-BCH core readily protonates.

  • Data Validation:

    • Target Compound: Extract the ion chromatogram (EIC) for the exact mass m/z 301.0084 ([M+H]⁺).

    • Deiodinated Impurity: Screen for the loss of iodine (replacement with hydrogen, C₁₂H₁₄O) by extracting m/z 175.1117 ([M-I+H]⁺).

Protocol B: 2D-NMR Structural Elucidation

Objective: Unambiguously map the bicyclic connectivity to rule out monocyclic tetrahydrofuran isomers. Mechanistic Causality: 1D ¹H NMR is insufficient due to signal overlap. HMBC traces 3-bond carbon-proton couplings, definitively proving the rigid bicyclic framework by linking the iodomethyl protons to the bridgehead carbon (C1) and the adjacent methylene bridges (C5/C6).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the isolated fraction in 0.6 mL of CDCl₃ (containing 0.03% TMS as an internal standard) in a high-quality 5 mm NMR tube.

  • HSQC Acquisition: Acquire a ¹H-¹³C HSQC spectrum to map all direct C-H attachments.

    • Validation Check: Note the characteristic "heavy atom effect" of the iodine atom, which significantly shields the C1-attached methylene carbon, shifting it upfield (~10-15 ppm).

  • HMBC Acquisition: Acquire a ¹H-¹³C HMBC spectrum optimized for long-range couplings (

    
     = 8 Hz).
    
  • Connectivity Mapping (The Critical Step): Trace the cross-peaks from the iodomethyl protons (δ ~3.4 ppm). For a successful 2-oxabicyclo[2.1.1]hexane cyclization, you must observe 3-bond correlations to:

    • The C1 bridgehead quaternary carbon.

    • The adjacent C5 and C6 bridge carbons.

    • Failure Mode: The absence of these specific spatial correlations indicates a failed cyclization, confirming the presence of a monocyclic tetrahydrofuran impurity.

References

  • Levterov, V. V., Sahun, K., Rassokhin, A., et al. (2024). "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition.[Link]

  • Denisenko, A., Garbuz, P., Voloshchuk, N. M., et al. (2023). "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry.[Link]

  • Frow, A. J., et al. (2024). "Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping." Organic Letters.[Link]

Sources

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